molecular formula C14H18ClN3O3S B2557937 2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 785792-29-2

2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2557937
CAS No.: 785792-29-2
M. Wt: 343.83
InChI Key: NYHTVVUCHJDWKV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (CAS: 785792-29-2, molecular formula: C₁₄H₁₈ClN₃O₃S, molecular weight: 343.83) is a benzodiazole derivative characterized by a chloromethyl group at position 2, an ethyl substituent at the N1 position, and a morpholine-4-sulfonyl group at position 5 . However, critical physicochemical data (e.g., purity, stability, and toxicity) remain undocumented in available sources .

Properties

IUPAC Name

4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-2-18-13-4-3-11(9-12(13)16-14(18)10-15)22(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHTVVUCHJDWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332836
Record name 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

785792-29-2
Record name 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodiazole core through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid. The morpholine-4-sulfonyl group is then attached through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodiazole core and the morpholine-4-sulfonyl group.

    Coupling Reactions: The benzodiazole core can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate the substitution of the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the benzodiazole core.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzodiazoles, while oxidation and reduction reactions can modify the functional groups attached to the benzodiazole core.

Scientific Research Applications

2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfonyl and benzodiazole groups.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials, such as polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzodiazole core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzodiazole scaffold is common among analogs, but substituent variations dictate distinct properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-(Chloromethyl), 1-ethyl, 5-(morpholine-4-sulfonyl) C₁₄H₁₈ClN₃O₃S 343.83 Sulfonyl group enhances solubility; chloromethyl enables alkylation
2-(4-Chlorophenyl)-5-methyl-1H-1,3-benzodiazole 2-(4-Chlorophenyl), 5-methyl C₁₃H₁₀ClN₃ 243.69 Chlorophenyl group increases hydrophobicity; methyl limits steric hindrance
5-Chloro-2-(chloromethyl)-1-isopropyl-1H-1,3-benzodiazole hydrochloride 5-chloro, 2-(chloromethyl), 1-isopropyl C₁₁H₁₃Cl₃N₂ 279.60 Dual chloro groups enhance electrophilicity; isopropyl improves lipophilicity
5-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole 5-ethoxy, 2-(morpholine ethyl sulfanyl) C₁₅H₂₀N₃O₂S₂ 343.43 Ethoxy and sulfanyl groups alter electronic properties; morpholine enhances solubility

Molecular Docking and Binding Insights

AutoDock4 studies () suggest that sulfonyl-containing benzodiazoles, like the target compound, exhibit stronger receptor binding due to polar interactions with active-site residues. In contrast, analogs with hydrophobic substituents (e.g., chlorophenyl) show higher membrane permeability but lower specificity .

Research Findings and Limitations

  • Spectroscopic Properties : Benzoxadiazole analogs (e.g., 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one) exhibit fluorescence, but benzodiazoles like the target compound lack documented spectroscopic data .
  • Synthetic Accessibility : The target compound’s synthesis is likely more complex due to the sulfonyl group, whereas methyl or chloro-substituted analogs are simpler to derivatize .
  • Data Gaps : Physicochemical parameters (e.g., logP, pKa) and biological activity data for the target compound are absent, limiting direct functional comparisons .

Biological Activity

2-(Chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole, with the CAS number 785792-29-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H16ClN3O2SC_{13}H_{16}ClN_3O_2S, with a molecular weight of 343.83 g/mol. The compound features a benzodiazole core, which is known for its diverse biological activities, combined with a morpholine sulfonyl group that may enhance its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation. Benzodiazole derivatives have been shown to interfere with DNA synthesis and induce apoptosis in cancer cells.
  • Case Studies : In vitro studies demonstrated that related benzodiazole compounds significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values in the micromolar range (10 µM) .

Antibacterial Activity

The antibacterial properties of benzodiazole derivatives have also been investigated:

  • Spectrum of Activity : Compounds structurally related to this compound showed activity against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Benzodiazole Core : Initial synthesis focuses on creating the benzodiazole framework.
  • Functionalization : Subsequent steps introduce the chloromethyl and morpholine sulfonyl groups through nucleophilic substitution reactions.

Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntitumorA549, HeLa~10 µM
AntibacterialS. aureus, E. coli20–70 µM

Case Studies

In one study, researchers synthesized a series of benzodiazole derivatives and evaluated their biological activities. The results indicated that compounds with similar structural motifs to this compound exhibited promising antitumor effects in vitro against several cancer cell lines .

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